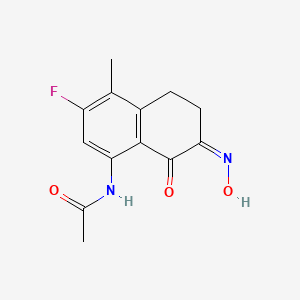
Autophagy/REV-ERB-IN-1 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Autophagy/REV-ERB-IN-1 (hydrochloride) is a dual inhibitor of autophagy and REV-ERB, with significant anticancer activity. This compound has shown improved potency in blocking autophagy and enhanced toxicity against cancer cells, making it a promising candidate for cancer research, particularly in melanoma .
Vorbereitungsmethoden
The synthesis of Autophagy/REV-ERB-IN-1 (hydrochloride) involves several steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically includes:
Formation of Olefins: Using Wittig reaction conditions to obtain the olefins.
Hydrogenation: Hydrogenation reaction with triethylsilane (Et3SiH) and palladium on carbon (Pd/C).
Reduction-Oxidation: A reduction-oxidation procedure using lithium aluminium hydride (LiAlH4) and manganese dioxide (MnO2) to convert intermediates to the desired aldehydes.
Industrial production methods for this compound are not widely documented, but the laboratory synthesis provides a foundational approach that can be scaled up with appropriate modifications.
Analyse Chemischer Reaktionen
Autophagy/REV-ERB-IN-1 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like manganese dioxide (MnO2).
Reduction: Reduction reactions can be performed using lithium aluminium hydride (LiAlH4).
The major products formed from these reactions include various intermediates that are crucial for the synthesis of the final compound.
Wissenschaftliche Forschungsanwendungen
Autophagy/REV-ERB-IN-1 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study autophagy and REV-ERB pathways.
Biology: Helps in understanding the role of autophagy in cellular processes and its impact on cancer cell survival.
Medicine: Investigated for its potential as an anticancer agent, particularly in melanoma research.
Wirkmechanismus
The mechanism of action of Autophagy/REV-ERB-IN-1 (hydrochloride) involves:
Inhibition of Autophagy: The compound blocks the autophagy process, which is crucial for the degradation of damaged proteins and organelles.
REV-ERB Inhibition: It inhibits REV-ERB, a nuclear receptor that regulates circadian rhythm and metabolism.
Enhanced Toxicity: By inhibiting both autophagy and REV-ERB, the compound enhances the toxicity against cancer cells, leading to increased cancer cell death
Vergleich Mit ähnlichen Verbindungen
Autophagy/REV-ERB-IN-1 (hydrochloride) is unique due to its dual inhibition of autophagy and REV-ERB. Similar compounds include:
Chloroquine (CQ): An FDA-approved autophagy flux inhibitor.
Hydroxychloroquine (HCQ): Another FDA-approved autophagy flux inhibitor.
Other Dual Inhibitors: Compounds that inhibit both autophagy and other pathways, but with varying degrees of efficacy.
Autophagy/REV-ERB-IN-1 (hydrochloride) stands out due to its improved potency and enhanced toxicity against cancer cells, making it a valuable tool in cancer research .
Eigenschaften
Molekularformel |
C24H32Cl2F2N2 |
|---|---|
Molekulargewicht |
457.4 g/mol |
IUPAC-Name |
1-(4-fluorophenyl)-N-[[4-fluoro-3-(piperidin-4-ylmethyl)phenyl]methyl]cyclopentan-1-amine;dihydrochloride |
InChI |
InChI=1S/C24H30F2N2.2ClH/c25-22-6-4-21(5-7-22)24(11-1-2-12-24)28-17-19-3-8-23(26)20(16-19)15-18-9-13-27-14-10-18;;/h3-8,16,18,27-28H,1-2,9-15,17H2;2*1H |
InChI-Schlüssel |
REYRPHMUFJUZQD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(C2=CC=C(C=C2)F)NCC3=CC(=C(C=C3)F)CC4CCNCC4.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-butyl-2-[(E)-[3-methoxy-5-(1H-pyrrol-2-yl)pyrrol-2-ylidene]methyl]-1,4,5,6,7,8,9,10-octahydrocyclonona[b]pyrrole](/img/structure/B15136177.png)

![2-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-sulfanylidene-1,7-dihydropurin-6-one](/img/structure/B15136188.png)

![N-[(2S)-4-[3-(2-aminocyclopropyl)phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide](/img/structure/B15136190.png)

![L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-(phenylmethyl) ester](/img/structure/B15136203.png)
![2-ethoxy-N-[1-[3-(methylamino)phenyl]ethyl]-5-(2-methylpropanoylamino)benzamide](/img/structure/B15136216.png)


![[[(2R,4S,5S)-5-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15136248.png)


![Hydrogen [(1s)-2-(3-Decyl-1h-Imidazol-3-Ium-1-Yl)-1-Phosphonoethyl]phosphonate](/img/structure/B15136254.png)
